Etelcalcetide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Current treatment options for SHP in CKD include phosphorus restriction, phosphate binders, vitamin D or vitamin D receptor (VDR) activators, and calcimimetics. Etelcalcetide belongs to the class of calcimimetic drugs. These medications work by mimicking the effects of calcium on the parathyroid glands, thereby suppressing PTH secretion.

Potential Benefits of Etelcalcetide for CKD patients

Research suggests that Etelcalcetide may offer several advantages over other treatment options for SHP in CKD patients:

- Effective PTH control: Studies have shown that Etelcalcetide is effective in reducing PTH levels in patients with CKD on hemodialysis [, ]. This can help to improve bone health and reduce the risk of fractures.

- Anti-inflammatory effects: Emerging evidence suggests that Etelcalcetide might have additional benefits beyond PTH control. A study found that patients treated with Etelcalcetide in combination with paricalcitol (a vitamin D receptor activator) had lower levels of C-reactive protein (CRP), a marker of inflammation, compared to those treated with either medication alone []. This suggests that Etelcalcetide may have anti-inflammatory properties that could be beneficial for CKD patients, who are at increased risk of chronic inflammation.

Etelcalcetide is a synthetic peptide classified as a calcimimetic agent, primarily used for the treatment of secondary hyperparathyroidism in patients with chronic kidney disease undergoing hemodialysis. It is administered intravenously and functions by modulating the calcium-sensing receptor (CaSR) in the parathyroid gland. By binding to this receptor, etelcalcetide enhances its activation by extracellular calcium, leading to reduced secretion of parathyroid hormone (PTH) and subsequent decreases in serum calcium levels .

Etelcalcetide works by mimicking the action of calcium on the calcium-sensing receptor (CaSR) located in the parathyroid gland []. The CaSR plays a critical role in regulating parathyroid hormone (PTH) secretion. In healthy individuals, rising calcium levels bind to the CaSR, leading to decreased PTH production. In CKD patients, however, this mechanism is impaired, resulting in elevated PTH levels (hyperparathyroidism) [].

Etelcalcetide binds to the CaSR, even in the absence of high calcium levels, and activates the receptor. This activation suppresses PTH secretion from the parathyroid gland, thereby controlling the hormonal imbalance associated with SHPT [].

Toxicity

Clinical trials have shown that etelcalcetide is generally well-tolerated, but some side effects like nausea, vomiting, and headache can occur. The most significant safety concern is the potential for etelcalcetide to lower blood calcium levels (hypocalcemia) if not carefully monitored [, ].

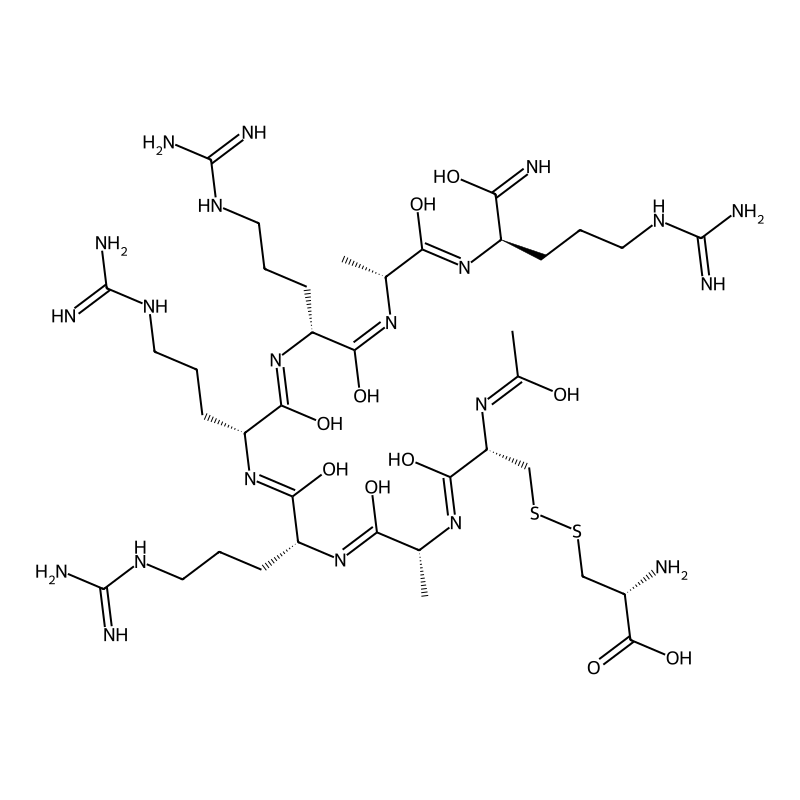

The chemical structure of etelcalcetide is characterized by a disulfide bond between two peptide chains, predominantly composed of D-amino acids, which enhances its stability and bioactivity. The IUPAC name for etelcalcetide reflects its complex structure, which includes multiple amino acid residues and a disulfide linkage. The primary reaction mechanism involves allosteric modulation of the CaSR, affecting calcium homeostasis and PTH secretion .

Etelcalcetide exhibits significant biological activity through its interaction with the CaSR. Upon binding, it promotes receptor activation by extracellular calcium, resulting in decreased PTH levels within 30 minutes of administration. This effect is sustained with continued treatment, leading to a reduction in serum calcium and phosphate levels in patients receiving hemodialysis . The effective half-life of etelcalcetide ranges from 3 to 4 days, allowing for thrice-weekly dosing at the end of dialysis sessions .

Etelcalcetide is synthesized through solid-phase peptide synthesis techniques, which allow for the precise incorporation of D-amino acids and the formation of disulfide bonds. This method ensures high purity and bioactivity of the final product. The synthesis involves multiple steps, including coupling reactions and purification processes to obtain the desired peptide structure .

The primary application of etelcalcetide is in managing secondary hyperparathyroidism associated with chronic kidney disease in patients on hemodialysis. By effectively lowering PTH levels, it helps mitigate complications related to elevated calcium levels, such as cardiovascular issues and bone disorders . Additionally, etelcalcetide may be investigated for potential uses in other conditions involving dysregulated calcium metabolism.

Several compounds exhibit similar mechanisms or therapeutic applications as etelcalcetide. Here are some notable comparisons:

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| Cinacalcet | Directly increases sensitivity of CaSR to calcium | Oral administration; different receptor binding site |

| Paricalcitol | Vitamin D analog that reduces PTH levels | Administered via injection or orally; vitamin D pathway |

| Calcitriol | Active form of vitamin D | Increases intestinal absorption of calcium; broader effects on bone metabolism |

Etelcalcetide is unique in its allosteric modulation of the CaSR compared to cinacalcet's direct action at a different site on the receptor. Its peptide nature also distinguishes it from small-molecule alternatives like cinacalcet and vitamin D analogs .

Early Development Phase

Corporate Development and Acquisition

Clinical Development Timeline

| Development Phase | Timeline | Key Findings |

|---|---|---|

| Preclinical Research | 2008-2010 | Initial peptide synthesis and calcium-sensing receptor binding studies |

| Phase 1 Studies | 2010-2011 | Safety confirmation and dose-dependent parathyroid hormone reduction |

| Phase 1b Patient Studies | 2010-2012 | First patient testing in hemodialysis populations |

| Corporate Acquisition | July 2012 | Amgen acquisition of KAI Pharmaceuticals for $315 million |

| Phase 3 Trials | 2012-2016 | 75.3% efficacy rate in primary endpoint achievement |

| Regulatory Approval | February 2017 | Approval as Parsabiv for secondary hyperparathyroidism treatment |

Physical State and Appearance

Etelcalcetide exists as a white to off-white powder in its solid crystalline form [1] [2]. The compound is supplied as a crystalline solid for research purposes and pharmaceutical formulation [2] [3]. The physical appearance is consistent across different manufacturers and remains stable under proper storage conditions. The peptide nature of etelcalcetide contributes to its solid-state characteristics, with the hydrochloride salt form being the preferred pharmaceutical formulation due to enhanced stability and solubility properties [4].

The drug product formulation of etelcalcetide (Parsabiv) is presented as a clear, colorless solution for intravenous injection [1] [5]. This ready-to-use formulation eliminates the need for reconstitution and provides convenient administration during hemodialysis procedures.

Solubility Profile and Parameters

Etelcalcetide demonstrates excellent aqueous solubility characteristics, particularly in its hydrochloride salt form. The compound exhibits water solubility of at least 50-100 mg/mL [6] [7], making it highly suitable for intravenous administration. In phosphate-buffered saline at physiological pH (7.2), etelcalcetide hydrochloride shows solubility of approximately 10 mg/mL [7].

The organic solvent solubility profile includes dimethyl sulfoxide (DMSO) solubility of approximately 10 mg/mL [2] [7]. The compound is also soluble in ethanol at concentrations up to 100 mg/mL according to some manufacturer specifications [8]. The high aqueous solubility is attributed to the presence of multiple basic arginine residues and the ionic nature of the hydrochloride salt formation.

| Solvent | Solubility (mg/mL) | Molarity (mM) |

|---|---|---|

| Water | 50-100 | 41.87-83.74 |

| PBS (pH 7.2) | 10 | 8.37 |

| DMSO | 10 | 8.37 |

Partition Coefficient and Lipophilicity

Etelcalcetide exhibits highly hydrophilic characteristics with predicted log P values ranging from -3.4 to -11 [9], indicating very low lipophilicity. This extreme hydrophilicity is consistent with the peptidic nature of the compound and the presence of multiple charged amino acid residues, particularly the four D-arginine residues that confer a net positive charge of +4 at physiological pH [10].

The low partition coefficient values indicate that etelcalcetide has minimal tendency to partition into lipid phases, which is advantageous for intravenous administration and minimizes non-specific tissue accumulation. The hydrophilic nature also contributes to the compound's rapid clearance through hemodialysis, with a clearance rate of 7.66 L/hour [11].

Ionization Constants and pKa Values

While specific pKa values for etelcalcetide have not been explicitly reported in the literature, the compound contains multiple ionizable groups due to its peptide structure. The molecule contains four D-arginine residues with guanidinium groups that remain positively charged across physiological pH ranges [10]. These basic residues typically have pKa values around 12.5, ensuring they remain protonated and positively charged under normal physiological conditions.

The amino acid composition includes:

- Four D-arginine residues: Contributing positive charges (pKa ~12.5)

- Terminal amino group: From L-cysteine (pKa ~9.2)

- Terminal carboxyl group: From L-cysteine (pKa ~2.3)

- Amide bonds: Throughout the peptide backbone (non-ionizable)

The overall net charge at physiological pH is +4, making etelcalcetide a positively charged peptide that readily interacts with negatively charged plasma proteins, particularly albumin [10] [12].

Spectroscopic Characteristics

UV-Visible Spectroscopy

Etelcalcetide demonstrates UV absorbance characteristics typical of peptides containing aromatic and charged amino acid residues. Analytical methods commonly employ detection wavelengths between 210-238 nm for HPLC analysis [13] [14]. The primary absorbance maximum occurs around 235 nm, which is utilized for pharmaceutical analysis and quality control purposes [15].

The UV-Vis spectroscopic behavior is dominated by:

- Peptide backbone absorption: Around 190-220 nm (n→π* and π→π* transitions)

- Amino acid side chain contributions: Particularly from arginine residues

- Disulfide bond chromophore: Contributing to absorbance around 250-280 nm region

FTIR Spectral Analysis

Fourier Transform Infrared (FTIR) spectroscopy has been employed for comparative characterization studies of etelcalcetide formulations [13]. The FTIR spectrum of etelcalcetide exhibits characteristic peaks associated with:

- Amide I band: Around 1650-1680 cm⁻¹ (C=O stretch of peptide bonds)

- Amide II band: Around 1520-1550 cm⁻¹ (N-H bend and C-N stretch)

- N-H stretching: Around 3200-3500 cm⁻¹ (primary and secondary amines)

- C-H stretching: Around 2850-3000 cm⁻¹ (aliphatic carbons)

- Disulfide bridge: Characteristic S-S stretching around 500-550 cm⁻¹

FTIR analysis has proven valuable for identity confirmation and comparative studies between reference listed drug samples and generic formulations [13].

NMR Spectral Features

While comprehensive NMR spectral data for etelcalcetide is limited in the publicly available literature, the peptide structure suggests characteristic features that would be observed in both ¹H and ¹³C NMR spectroscopy:

Proton NMR (¹H NMR) expected features:

- Amide protons: 6.0-8.5 ppm region

- α-Protons: 3.5-5.0 ppm (characteristic of amino acid residues)

- Arginine side chains: Complex multiplets in 1.5-3.2 ppm region

- Methyl groups: From alanine residues around 1.2-1.5 ppm

Carbon-13 NMR (¹³C NMR) expected features:

- Carbonyl carbons: 170-180 ppm (amide and carboxyl groups)

- α-Carbons: 50-60 ppm range

- Aliphatic side chains: 20-40 ppm region

- Guanidinium carbons: Around 155-160 ppm

Crystal Structure Properties

Detailed crystal structure information for etelcalcetide is not extensively available in the current literature. However, the compound exists in a crystalline solid state when formulated as the hydrochloride salt [2] [3]. The peptide adopts a linear configuration with a disulfide bridge connecting the D-cysteine and L-cysteine residues [12].

Key structural features include:

- Linear heptapeptide backbone: Seven D-amino acids linked to L-cysteine

- Disulfide bridge: Critical for biological activity and stability

- Crystalline packing: Influenced by multiple hydrogen bonding interactions

- Salt formation: Hydrochloride salt provides enhanced crystalline stability

The absence of detailed X-ray crystallographic data in the literature suggests that the compound may present challenges for single crystal formation, possibly due to the flexible peptide backbone and multiple charged residues that favor hydrated crystal forms.

Stability and Degradation Kinetics

Thermal Stability

Etelcalcetide demonstrates good thermal stability under controlled storage conditions. The compound maintains stability for up to 6 months at room temperature when stored in appropriate formulations [16] [17]. However, optimal storage is recommended at -20°C for powder forms and 2-8°C for liquid formulations [1] [18].

The pharmaceutical formulation shows stability characteristics allowing:

- Room temperature storage: Up to 7 days in original carton

- Out of carton: Up to 4 hours without direct sunlight exposure

- Refrigerated storage: Extended stability when maintained at 2-8°C [1]

Temperature-dependent degradation kinetics follow typical patterns for peptide drugs, with increased degradation rates at elevated temperatures due to enhanced molecular motion and chemical reaction rates.

pH-Dependent Stability

Etelcalcetide exhibits pH-dependent stability characteristics typical of peptide drugs. The commercial formulation is optimized at pH 3.3 using succinic acid buffer system [1] [11]. At this acidic pH, the compound demonstrates enhanced stability compared to neutral or basic conditions.

Key pH stability observations:

- Optimal stability: pH 3.3 (formulation pH)

- Acid hydrolysis: Susceptible at very low pH (<2)

- Base hydrolysis: Increased susceptibility at high pH (>8)

- Physiological pH: Rapid biotransformation occurs in blood

The amide bonds are prone to hydrolysis at both high and low pH extremes, while the disulfide bonds can be unstable even under mild conditions close to neutral pH [19]. This pH sensitivity necessitates careful formulation design and controlled storage conditions.

Oxidative Degradation Pathways

Etelcalcetide undergoes oxidative degradation primarily through disulfide exchange mechanisms [12] [20]. In biological systems, the compound rapidly undergoes disulfide exchange with endogenous thiols in blood, predominantly forming a covalent serum albumin peptide conjugate (SAPC) [12].

The major oxidative degradation pathways include:

Disulfide Exchange: Formation of mixed disulfides with blood proteins

Thiol Oxidation: Formation of intermolecular disulfide bonds

- Products: Dimeric and oligomeric species

- Conditions: Aerobic environment, metal catalysis

Amino Acid Oxidation: Potential oxidation of methionine and other susceptible residues

- Limited due to D-amino acid composition

- Reduced susceptibility compared to L-amino acid peptides

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Parsabiv is indicated for the treatment of secondary hyperparathyroidism (SHPT) in adult patients with chronic kidney disease (CKD) on haemodialysis therapy.

Treatment of hyperparathyroidism

Mechanism of Action

Absorption Distribution and Excretion

Etelcalcetide is cleared by renal excretion

796 L

7.66 L/h

Metabolism Metabolites

Wikipedia

20α-Dihydrodydrogesterone

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

2: Dörr K, Kammer M, Reindl-Schwaighofer R, Lorenz M, Loewe C, Marculescu R, Erben R, Oberbauer R. Effect of etelcalcetide on cardiac hypertrophy in hemodialysis patients: a randomized controlled trial (ETECAR-HD). Trials. 2019 Oct 24;20(1):601. doi: 10.1186/s13063-019-3707-7. PubMed PMID: 31651370; PubMed Central PMCID: PMC6813957.

3: Russo D, Tripepi R, Malberti F, Di Iorio B, Scognamiglio B, Di Lullo L, Paduano IG, Tripepi GL, Panuccio VA. Etelcalcetide in Patients on Hemodialysis with Severe Secondary Hyperparathyroidism. Multicenter Study in "Real Life". J Clin Med. 2019 Jul 20;8(7). pii: E1066. doi: 10.3390/jcm8071066. PubMed PMID: 31330805; PubMed Central PMCID: PMC6678718.

4: Cunningham J, Block GA, Chertow GM, Cooper K, Evenepoel P, Iles J, Sun Y, Ureña-Torres P, Bushinsky DA. Etelcalcetide Is Effective at All Levels of Severity of Secondary Hyperparathyroidism in Hemodialysis Patients. Kidney Int Rep. 2019 Apr 16;4(7):987-994. doi: 10.1016/j.ekir.2019.04.010. eCollection 2019 Jul. PubMed PMID: 31317120; PubMed Central PMCID: PMC6611952.

5: Hain D, Tomlin H, Gibson C. Administration of Etelcalcetide for the Treatment of Secondary Hyperparathyroidism in Patients with CKD-MBD on Hemodialysis: A Nephrology Nursing Perspective. Nephrol Nurs J. 2019 May-Jun;46(3):315-290. PubMed PMID: 31199098.

6: Block GA, Chertow GM, Sullivan JT, Deng H, Mather O, Tomlin H, Serenko M. An integrated analysis of safety and tolerability of etelcalcetide in patients receiving hemodialysis with secondary hyperparathyroidism. PLoS One. 2019 Mar 15;14(3):e0213774. doi: 10.1371/journal.pone.0213774. eCollection 2019. PubMed PMID: 30875390; PubMed Central PMCID: PMC6420005.

7: Bushinsky DA, Chertow GM, Cheng S, Deng H, Kopyt N, Martin KJ, Rastogi A, Ureña-Torres P, Vervloet M, Block GA. One-year safety and efficacy of intravenous etelcalcetide in patients on hemodialysis with secondary hyperparathyroidism. Nephrol Dial Transplant. 2019 Mar 11. pii: gfz039. doi: 10.1093/ndt/gfz039. [Epub ahead of print] Erratum in: Nephrol Dial Transplant. 2019 May 15;:. PubMed PMID: 30859218.

8: Xipell M, Montagud-Marrahi E, Rubio MV, Ojeda R, Arias-Guillén M, Fontseré N, Rodas L, Vera M, Broseta JJ, Torregrosa V, Filella X, Maduell F. Improved Control of Secondary Hyperparathyroidism in Hemodialysis Patients Switching from Oral Cinacalcet to Intravenous Etelcalcetide, Especially in Nonadherent Patients. Blood Purif. 2019;48(2):106-114. doi: 10.1159/000496562. Epub 2019 Jan 30. PubMed PMID: 30699421.

9: Shigematsu T, Fukagawa M, Yokoyama K, Akiba T, Fujii A, Odani M, Akizawa T. Effects of the Intravenous Calcimimetic Etelcalcetide on Bone Turnover and Serum Fibroblast Growth Factor 23: Post Hoc Analysis of an Open-label Study. Clin Ther. 2018 Dec;40(12):2099-2111. doi: 10.1016/j.clinthera.2018.10.016. Epub 2018 Nov 23. PubMed PMID: 30473399.

10: Harada K, Fujioka A, Konno M, Inoue A, Yamada H, Hirota Y. Pharmacology of Parsabiv(®) (etelcalcetide, ONO-5163/AMG 416), a novel allosteric modulator of the calcium-sensing receptor, for secondary hyperparathyroidism in hemodialysis patients. Eur J Pharmacol. 2019 Jan 5;842:139-145. doi: 10.1016/j.ejphar.2018.10.021. Epub 2018 Oct 19. PubMed PMID: 30342948.

11: Mima A, Tansho K, Nagahara D, Watase K. Treatment of secondary hyperparathyroidism in patients on hemodialysis using a novel synthetic peptide calcimimetic, etelcalcetide: a short-term clinical study. J Int Med Res. 2018 Nov;46(11):4578-4585. doi: 10.1177/0300060518786913. Epub 2018 Jul 20. PubMed PMID: 30027791; PubMed Central PMCID: PMC6259360.

12: Patel J, Bridgeman MB. Etelcalcetide (Parsabiv) for Secondary Hyperparathyroidism in Adults With Chronic Kidney Disease on Hemodialysis. P T. 2018 Jul;43(7):396-399. PubMed PMID: 30013296; PubMed Central PMCID: PMC6027851.

13: Eidman KE, Wetmore JB. Treatment of secondary hyperparathyroidism: How do cinacalcet and etelcalcetide differ? Semin Dial. 2018 Sep;31(5):440-444. doi: 10.1111/sdi.12734. Epub 2018 Jul 15. Review. PubMed PMID: 30009474.

14: Yoshimura K, Funakoshi Y, Terawaki H. Dramatic Regression of Parathyroid Gland Swelling After Conversion of Calcimimetic Medication From Cinacalcet to Etelcalcetide. Ther Apher Dial. 2018 Oct;22(5):553-554. doi: 10.1111/1744-9987.12701. Epub 2018 Jun 21. PubMed PMID: 29927050.

15: Friedl C, Zitt E. Role of etelcalcetide in the management of secondary hyperparathyroidism in hemodialysis patients: a review on current data and place in therapy. Drug Des Devel Ther. 2018 Jun 1;12:1589-1598. doi: 10.2147/DDDT.S134103. eCollection 2018. Review. PubMed PMID: 29910605; PubMed Central PMCID: PMC5989700.

16: Bellasi A, Cozzolino M, Malberti F, Cancarini G, Esposito C, Genderini A, Guastoni CM, Ondei P, Pontoriero G, Teatini U, Vezzoli G, Messa P, Locatelli F. [New scenarios in secondary hyperparathyroidism: etelcalcetide. Position paper of Nephrologists form Lombardy]. G Ital Nefrol. 2018 May;35(3). pii: 2018-vol3. Italian. PubMed PMID: 29786181.

17: Ye J, Deng G, Gao F. Theoretical overview of clinical and pharmacological aspects of the use of etelcalcetide in diabetic patients undergoing hemodialysis. Drug Des Devel Ther. 2018 Apr 19;12:901-909. doi: 10.2147/DDDT.S160223. eCollection 2018. Review. PubMed PMID: 29719376; PubMed Central PMCID: PMC5914547.

18: Rose M, Shepherd J, Harris P, Pickett K, Lord J. Etelcalcetide for Treating Secondary Hyperparathyroidism: An Evidence Review Group Evaluation of a NICE Single Technology Appraisal. Pharmacoeconomics. 2018 Nov;36(11):1299-1308. doi: 10.1007/s40273-018-0661-2. Review. PubMed PMID: 29691773.

19: Villabón Ochoa P, Sánchez Heras M, Zapata Balcázar A, Sánchez Escudero P, Rodríguez Palomares JR, de Arriba de la Fuente G. A light in the control of secondary hyperparathyroidism. Etelcalcetide IV in hemodialysis. Nefrologia. 2018 Nov - Dec;38(6):677-678. doi: 10.1016/j.nefro.2018.02.003. Epub 2018 Mar 27. English, Spanish. PubMed PMID: 29602519.

20: Wu B, Melhem M, Subramanian R, Chen P, Jaramilla Sloey B, Fouqueray B, Hock MB, Skiles GL, Chow AT, Lee E. Clinical Pharmacokinetics and Pharmacodynamics of Etelcalcetide, a Novel Calcimimetic for Treatment of Secondary Hyperparathyroidism in Patients With Chronic Kidney Disease on Hemodialysis. J Clin Pharmacol. 2018 Jun;58(6):717-726. doi: 10.1002/jcph.1090. Epub 2018 Mar 13. Review. PubMed PMID: 29534286.